(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate
Description
(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate is a specialized ester featuring a 3-ethyloxetane core linked to a (2-hydroxyethoxy)acetate group. This compound is structurally distinct from simpler esters like isoamyl acetate or methyl acetoacetate, positioning it for niche applications in pharmaceuticals or polymer chemistry .
Properties
CAS No. |
524067-99-0 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3-ethyloxetan-3-yl)methyl 2-(2-hydroxyethoxy)acetate |
InChI |
InChI=1S/C10H18O5/c1-2-10(6-14-7-10)8-15-9(12)5-13-4-3-11/h11H,2-8H2,1H3 |
InChI Key |
SNINRMTURKTIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC(=O)COCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-formyl-3-oxopropionate Intermediate
A key precursor in the synthesis is ethyl 2-formyl-3-oxopropionate , prepared via the reaction of ethyl 3,3-diethoxypropionate with ethyl formate in the presence of sodium hydride as a base.
| Parameter | Details |
|---|---|
| Reactants | Ethyl 3,3-diethoxypropionate, Ethyl formate |
| Base | Sodium hydride (60% dispersion) |
| Solvent | Tetrahydrofuran (THF) or diethyl ether |
| Temperature | 0 to 20 °C (ice bath cooling during addition) |
| Reaction Time | 15 to 24 hours |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Work-up | Acidification to pH 1-1.5 with HCl, extraction with dichloromethane, drying over MgSO4 |
| Yield | 59% to 100% depending on conditions |
| Product | Ethyl 2-formyl-3-oxopropionate as amber liquid or yellow oil |
- Sodium hydride is washed with diethyl ether and suspended in solvent under inert atmosphere.
- Ethyl formate is added slowly at 0-10 °C.
- Ethyl 3,3-diethoxypropionate is added dropwise maintaining low temperature.
- Stirred at room temperature for 15 hours.
- Quenched with water, acidified, extracted, dried, and distilled to yield the intermediate.
Formation of (3-Ethyl-3-oxetanyl)methyl Intermediate
The oxetane ring is introduced by cyclization reactions involving halogenated precursors such as ethyl bromoacetate and triethyl orthoformate, often catalyzed by iodine or other catalysts.
| Parameter | Details |
|---|---|
| Reactants | Ethyl bromoacetate, triethyl orthoformate, oxetane precursors |
| Catalyst | Iodine |
| Solvent | Anhydrous benzene |
| Temperature | Reflux (~80-100 °C) |
| Reaction Time | 6 hours |
| Work-up | Quenching with ice-water, acid treatment, extraction with ether, drying |
| Yield | Around 29-60% depending on conditions |
| Product | 3,3-Ethoxy-propionate esters or oxetane derivatives |
This step involves nucleophilic substitution and ring closure to form the oxetane ring, critical for the final compound structure.
Coupling to Form (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate
The final esterification step links the oxetane-containing intermediate with the hydroxyethoxyacetate moiety, often via ester bond formation using coupling agents or direct esterification.
| Parameter | Details |
|---|---|
| Reactants | (3-Ethyl-3-oxetanyl)methyl intermediate, 2-hydroxyethoxyacetic acid or derivatives |
| Coupling Agents | Dicyclohexylcarbodiimide (DCC), N,N-Dimethylaminopyridine (DMAP) (common in esterification) |
| Solvent | Dichloromethane, tetrahydrofuran |
| Temperature | 0 to room temperature |
| Reaction Time | Several hours to overnight |
| Work-up | Filtration to remove urea by-products, washing, drying |
| Yield | Typically high (>70%) |
This step requires careful control to avoid side reactions and ensure purity[general organic synthesis knowledge].
Reaction Conditions and Yields Summary Table
| Step | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of ethyl 2-formyl-3-oxopropionate | Ethyl 3,3-diethoxypropionate, Ethyl formate, NaH | THF or Et2O | 0-20 | 15-24 h | 59-100 | Inert atmosphere, acid work-up |
| Oxetane ring formation | Ethyl bromoacetate, triethyl orthoformate, Iodine catalyst | Benzene (anhydrous) | Reflux (~80-100) | 6 h | 29-60 | Cyclization step |
| Esterification | Oxetane intermediate, 2-hydroxyethoxyacetic acid, DCC/DMAP | DCM or THF | 0 - RT | Several hours | >70 | Coupling reaction, purification needed |
Analytical Data and Purity Confirmation
- NMR Spectroscopy: Proton NMR confirms the presence of aldehyde protons (~9 ppm), oxetane ring protons, and ester methyl groups.
- HPLC/LC-MS: Used to confirm purity and molecular weight.
- Yield and Purity: Varies with reaction conditions but can reach up to 100% in intermediate steps and >70% in final esterification.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: (3-ethyl-3-oxetanyl)methanol and (2-hydroxyethoxy)acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Primary alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C10H18O5 and features an oxetane ring, which contributes to its unique chemical reactivity and properties. The oxetane structure allows for potential applications in polymer chemistry and materials science due to its ability to undergo cationic polymerization processes.
Polymer Science
Synthesis of Polyoxetanes:
Research indicates that (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate can be utilized to synthesize poly(3-ethyl-3-hydroxymethyl)oxetanes through cationic polymerization. This process involves the use of initiators like trimethylolpropane, resulting in polymers with varying degrees of branching depending on the reaction conditions (temperature and catalyst concentration) .
Table 1: Polymerization Conditions and Properties
| Temperature (°C) | Catalyst Concentration | Degree of Branching |
|---|---|---|
| -30 | Low | 0.21 |
| 0 | Moderate | 0.36 |
| 30 | High | 0.43 |
| 70 | Very High | 0.50 |
The degree of branching significantly affects the mechanical properties of the resulting polymers, making them suitable for applications in adhesives and coatings due to their improved adhesion to polar substrates .
Pharmaceutical Applications
Drug Delivery Systems:
The compound's structure allows it to function as a potential drug delivery agent. Its ability to form stable polymeric networks can enhance the bioavailability of drug molecules when used in topical formulations. Studies have highlighted the challenges in assessing drug concentration within skin layers after topical application, emphasizing the need for effective delivery systems that can ensure localized action while minimizing systemic absorption .
Case Study: Topical Formulations
A study focused on optimizing topical formulations utilizing experimental design techniques demonstrated how variations in raw materials influenced the physical and sensory properties of the final product. The incorporation of compounds like (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate could enhance moisturizing effects and stability .
Cosmetic Formulations
Stability and Efficacy:
In cosmetic science, (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate is investigated for its role in enhancing product stability and efficacy. Regulatory frameworks require thorough investigation into safety and effectiveness before market introduction, with studies often involving in vivo testing on human skin .
Table 2: Cosmetic Formulation Properties
| Property | Influence of Compound |
|---|---|
| Stability | Improves formulation stability |
| Moisturizing Effects | Enhances skin hydration |
| Sensory Attributes | Affects texture and feel |
Mechanism of Action
The mechanism of action of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active molecules that interact with biological pathways. The oxetane ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated based on structural formula.
Physicochemical Properties
- Hydrophilicity: The (2-hydroxyethoxy)acetate group in the target compound enhances water solubility compared to non-polar esters like isoamyl acetate. This contrasts with ethyl (3-ethyl-3-oxetanyl)methyl prop-2-enoate, which lacks hydrophilic substituents .
- Thermal Stability: Oxetane rings generally increase thermal stability. The predicted boiling point of the prop-2-enoate analog (219.9°C) suggests the target compound may exhibit similar or higher thermal resistance due to additional hydrogen bonding from the hydroxyethoxy group .
- Reactivity: Unlike methyl acetoacetate (a β-keto ester prone to enolate formation), the target compound’s ester group is less electrophilic, reducing susceptibility to nucleophilic attack .
Research Findings and Key Differentiators
- Stability vs. Reactivity : The oxetane ring provides rigidity and stability, unlike linear esters like 2-(2-hydroxyethoxy)ethyl acetate, which are more flexible and prone to hydrolysis .
- Functional Versatility : The hydroxyethoxy group enables conjugation with other molecules (e.g., PEGylation), a feature absent in simpler esters like isoamyl acetate .
- Comparative Reactivity: Unlike methyl acetoacetate, the target compound lacks a β-keto group, making it less reactive in enolate-mediated reactions but more stable under acidic conditions .
Biological Activity
(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate is a compound derived from oxetane chemistry, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicine and materials science.
Synthesis
The synthesis of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate typically involves the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) with various initiators. The process can be fine-tuned by adjusting the temperature and the molar ratios of reactants to achieve desired polymer characteristics.
Key Synthesis Parameters:
- Temperature: The degree of branching in the resulting polymer is influenced by the reaction temperature, with higher temperatures generally leading to increased branching.
- Molar Ratios: The molar ratios of EHO to initiators like 1,1,1-tris(hydroxymethyl)propane (TMP) affect the molecular weight and structural properties of the product.
Biological Activity
The biological activity of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate has been investigated in various studies, focusing on its adhesive properties and potential therapeutic applications.
Adhesive Properties
Research indicates that poly(3-ethyl-3-hydroxymethyl)oxetanes exhibit strong adhesion to polar substrates. This property is crucial for applications in biomedical devices where strong bonding is required. The adhesion performance can be modified through structural adjustments in the polymer backbone, enhancing its utility in medical adhesives and coatings .
Case Studies
-
Polymer Adhesives in Medical Applications:
A study demonstrated that poly(3-ethyl-3-hydroxymethyl)oxetanes could serve as effective adhesives for medical applications, showing good biocompatibility and adhesion strength when tested with various biological tissues . -
Cytotoxicity Testing:
In vitro assays have been conducted on related oxetane compounds, revealing significant cytotoxic effects on specific cancer cell lines. These findings warrant further investigation into the potential of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate as an anticancer agent .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of oxetane derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. For instance, esterification of 2-(2-hydroxyethoxy)acetic acid with (3-ethyl-3-oxetanyl)methanol under acid catalysis (e.g., sulfuric acid) at reflux conditions yields the target ester . Reaction parameters such as temperature (e.g., 60–80°C), catalyst concentration, and reaction time (e.g., 10–12 hours) critically affect yield and purity. Prolonged heating may lead to side reactions like hydrolysis or oxidation of the oxetane ring, requiring careful monitoring via TLC or HPLC .
Q. How can researchers characterize the structure and purity of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR can confirm the oxetane ring (δ 4.5–5.0 ppm for oxetanyl protons) and ester carbonyl (δ 170–175 ppm in C NMR). The hydroxyethoxy group appears as a triplet near δ 3.6–3.8 ppm .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₉H₁₆O₅) .
- Purity : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or HPLC with UV detection ensures >95% purity .
Q. What factors influence the hydrolytic stability of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate under physiological conditions?
- Methodological Answer : Hydrolysis kinetics depend on pH, temperature, and solvent polarity. The oxetane ring’s strain increases susceptibility to acid-catalyzed ring-opening, while the ester group hydrolyzes under alkaline conditions (e.g., pH > 9). Stability studies in PBS (pH 7.4, 37°C) monitored via HPLC reveal degradation half-life, guiding storage conditions (e.g., anhydrous, low-temperature) .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate be resolved through experimental design?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays may arise from impurities, solvent effects (e.g., DMSO vs. aqueous buffers), or isomerism. Researchers should:
- Standardize protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation) and solvent controls.
- Characterize isomers : Chiral HPLC or X-ray crystallography identifies enantiomers with divergent activities .
- Validate targets : Surface plasmon resonance (SPR) or enzyme inhibition assays (e.g., COX-2) confirm direct interactions .
Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate with biological targets?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., ester hydrolysis energy barriers) and transition states using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., TLR4 or cytochrome P450 enzymes) using the compound’s 3D structure (generated from InChI/SMILES in ) .
- MD Simulations : GROMACS models stability of ligand-protein complexes over 100 ns to assess binding affinity .
Q. How can researchers optimize the regioselectivity of functional group modifications in (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate for targeted applications?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group (e.g., with TBSCl) to direct reactions to the oxetane ring .
- Catalytic Systems : Use Pd-catalyzed cross-coupling for aryl modifications or lipases for enantioselective ester hydrolysis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks on the ester carbonyl, while non-polar solvents stabilize the oxetane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
